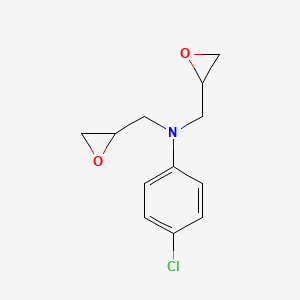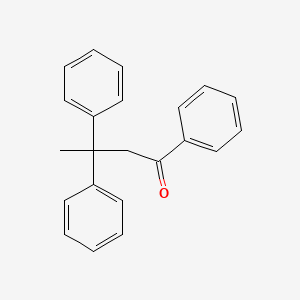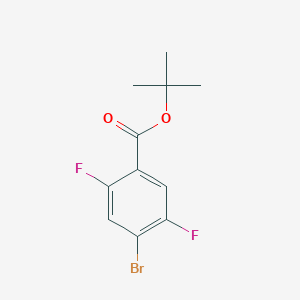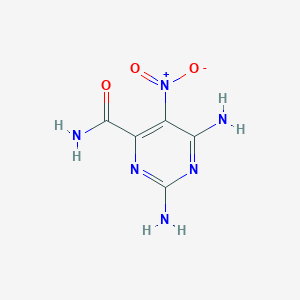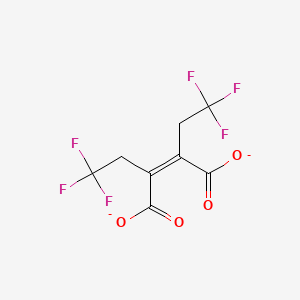![molecular formula C20H26N2O3 B14007020 2-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-azaspiro[4.4]nonane-1,3-dione CAS No. 71471-52-8](/img/structure/B14007020.png)
2-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-azaspiro[4.4]nonane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a spirocyclic nonane-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Spirocyclization: The spirocyclic nonane-dione core is formed through a cyclization reaction involving a diketone precursor and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the spirocyclic core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, electrophiles, and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders, due to its ability to interact with neurotransmitter receptors.
Pharmacology: The compound is studied for its pharmacokinetic properties and its potential as a drug candidate.
Organic Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione: Similar structure with a decane-dione core instead of a nonane-dione core.
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.3]octane-7,9-dione: Similar structure with an octane-dione core.
Uniqueness
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione is unique due to its specific spirocyclic nonane-dione core, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
71471-52-8 |
|---|---|
Molekularformel |
C20H26N2O3 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C20H26N2O3/c23-17-7-6-16(12-15(17)14-21-10-4-1-5-11-21)22-18(24)13-20(19(22)25)8-2-3-9-20/h6-7,12,23H,1-5,8-11,13-14H2 |
InChI-Schlüssel |
WTSAPITVHZANSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)N3C(=O)CC4(C3=O)CCCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
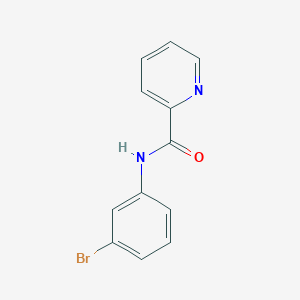

![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
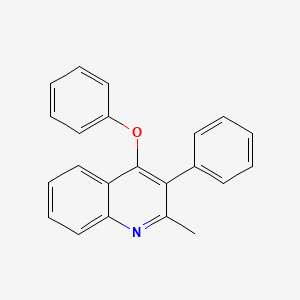
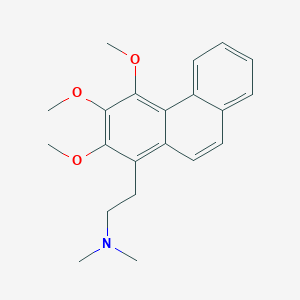
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
